![molecular formula C16H13N3OS B2580049 N-([2,4'-联吡啶]-4-基甲基)噻吩-2-甲酰胺 CAS No. 2034394-23-3](/img/structure/B2580049.png)
N-([2,4'-联吡啶]-4-基甲基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide is a compound that combines a bipyridine moiety with a thiophene carboxamide group
科学研究应用
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines .
Biochemical Pathways
Similar compounds have been shown to have a variety of biological effects, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has shown inhibitory effects on enzymes such as urease and butyrylcholinesterase . These interactions can influence the activity of these enzymes, potentially affecting various biochemical reactions .
Cellular Effects
The compound has demonstrated effects on various types of cells. For example, it has been found to enhance the activity of the SERCA2a Ca2±ATPase, a protein that plays a crucial role in the regulation of calcium ions within cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide exerts its effects at the molecular level through various mechanisms. It has been found to interact with the active sites of enzymes such as urease and butyrylcholinesterase, potentially influencing their activity . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Given its interactions with enzymes such as urease and butyrylcholinesterase, it is plausible that it could influence related metabolic pathways .
Subcellular Localization
Given its interactions with intracellular enzymes, it is likely that it localizes to areas of the cell where these enzymes are present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide typically involves the coupling of a bipyridine derivative with a thiophene carboxamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated thiophene carboxamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the bipyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine or thiophene derivatives.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar thiophene carboxamide structure but with a benzo[b]thiophene ring instead of bipyridine.
Thiazolecarboxamide derivatives: These compounds contain a thiazole ring instead of a thiophene ring.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide is unique due to the combination of bipyridine and thiophene carboxamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in chemistry, biology, and materials science.
属性
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJALRDZLSINJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
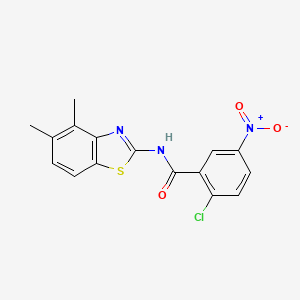
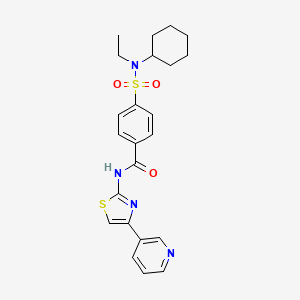

![tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B2579969.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)

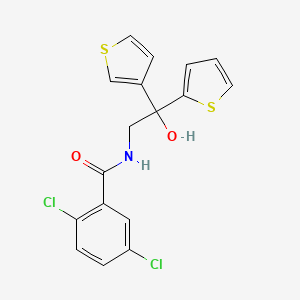
![8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2579976.png)
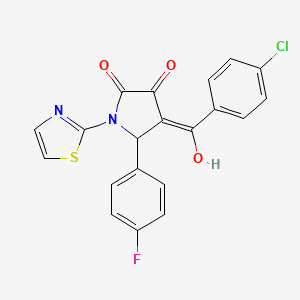
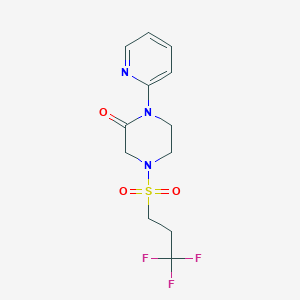
![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)
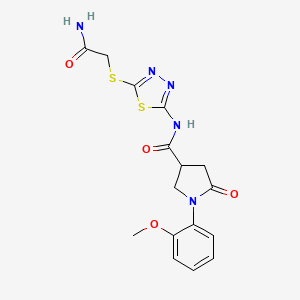
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2579989.png)
